4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Description
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXYMOSGHDIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Base : Pyridine or triethylamine is commonly used to facilitate the formation of the desired product.
- Solvent : Anhydrous solvents such as dichloromethane are preferred to prevent hydrolysis of the acyl chloride group.
- Temperature : The reaction is typically carried out at low temperatures (0–5°C) to suppress side reactions.
- Atmosphere : Inert atmospheres (N₂/Ar) are used to stabilize reactive intermediates.
Detailed Synthesis Steps
- Preparation of Intermediate : The first step involves the synthesis of an ether intermediate by reacting 3,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde under basic conditions.
- Acylation : The ether intermediate is then subjected to acylation using phosgene or thionyl chloride to yield the target compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
- Nucleophilic Substitution : The chloride group can be replaced by other nucleophiles.
- Oxidation and Reduction : Specific conditions and reagents are required for these transformations.
- Hydrolysis : In the presence of water, it hydrolyzes to form 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid.
Spectroscopic Characterization
Spectroscopic techniques such as ¹H/¹³C NMR , FT-IR , and LC-MS are effective for characterizing this compound. Key spectral signatures include:
- ¹H NMR : Aromatic protons appear as multiplets between δ 7.2–8.1 ppm.
- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C–O–C stretch at ~1250 cm⁻¹.
- LC-MS : Molecular ion peak [M+H]⁺ at m/z 335.97.
Applications in Research
This compound is used in scientific research, particularly in proteomics and medicinal chemistry. It is employed in the synthesis of compounds that study protein interactions and functions, and in the development of potential therapeutic agents.
Chemical Reactions Analysis
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is employed in the synthesis of various compounds that are used to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of potential therapeutic agents . In the industrial sector, it is used in the production of specialty chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In proteomics research, it may interact with amino acid residues in proteins, leading to modifications that can be studied to understand protein function and interactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride and related compounds:
Key Observations :
- Halogen Effects: The 3,4-dichloro substitution on the benzyl group in the target compound enhances electrophilicity compared to non-halogenated analogs like 4-(benzyloxy)benzoyl chloride .
- Steric vs.
- Direct vs. Indirect Substitution : 3,4-Dichlorobenzoyl chloride lacks the benzyloxy linker, making it more reactive in acylations but less versatile in forming ether-linked prodrugs .
Insights :
- The benzyloxy linker in the target compound necessitates milder chlorination conditions compared to direct benzoyl chlorinations, which often require radical initiators .
- Non-halogenated analogs like 4-(benzyloxy)benzoyl chloride achieve higher yields due to reduced steric and electronic complexity .
Biological Activity
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is an organic compound characterized by its unique structure, which includes a benzoyl chloride moiety linked to a 3,4-dichlorobenzyl ether. This compound exhibits significant potential in various fields, particularly in organic synthesis and pharmaceutical development. Understanding its biological activity is crucial for leveraging its properties in drug design and other applications.
The presence of the acyl chloride group in this compound contributes to its reactivity, making it a valuable reagent in organic synthesis. Its ability to form ketones or aldehydes with high yields underscores its efficacy as an acylating agent. Additionally, the dichlorobenzyl group enhances its lipophilicity and may influence pharmacokinetic properties, potentially leading to antimicrobial or anticancer activities.
While specific data on the mechanism of action for this compound is limited, it is suggested that the compound may act as a derivatizing agent in proteomics research. The acyl chloride can react with amino acid residues in proteins, facilitating their identification and analysis through techniques like mass spectrometry. This property is particularly useful for protein mapping and understanding protein interactions.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes potential biological activities associated with this compound and related compounds:
| Activity | Description | Examples |
|---|---|---|
| Antimicrobial | Potential to inhibit microbial growth due to structural similarities with known antimicrobial agents. | Halogenated phenolic compounds |
| Anticancer | May exhibit cytotoxic effects against cancer cell lines. | Similar benzoyl derivatives |
| Proteomics | Used as a derivatizing agent to modify proteins for analysis. | Applications in mass spectrometry |
Case Studies and Research Findings
- Antimicrobial Activity : Research has shown that halogenated compounds similar to this compound often possess antimicrobial properties. The presence of chlorine substituents can enhance the compound's interaction with microbial cell membranes.
- Anticancer Properties : Studies on related benzoyl derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, halogenated pyrazole derivatives have shown improved activity against MCF-7 and MDA-MB-231 breast cancer cells . Although direct studies on this compound are lacking, its structural analogs suggest potential efficacy.
- Proteomics Applications : The compound's ability to modify proteins has been highlighted in proteomics studies where it aids in detailed protein mapping and functional analysis. This application is crucial for understanding complex biological systems and disease mechanisms.
Toxicity and Safety
Due to its reactive nature as an acyl chloride, this compound is likely corrosive and can cause irritation upon contact with skin or mucous membranes. Specific toxicity data is not extensively documented; however, caution is advised when handling this compound due to its potential irritant properties.
Q & A
Q. What are the standard synthetic routes for 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves sequential Friedel-Crafts acylation and nucleophilic substitution. A common approach begins with the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde under basic conditions (e.g., triethylamine in dichloromethane) to form the ether intermediate. Subsequent acylation with phosgene or thionyl chloride yields the target compound. Critical conditions include:
- Strict moisture control to prevent hydrolysis of the acyl chloride group .
- Use of anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
- Temperature modulation (0–5°C during acylation) to suppress side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with distinct splitting patterns due to the dichlorobenzyl and benzoyl groups. The methylene (–O–CH₂–) group shows a singlet at δ 4.8–5.2 ppm .
- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ (acyl chloride), C–O–C stretch at ~1250 cm⁻¹ (ether), and C–Cl stretches at 550–750 cm⁻¹ .
- LC-MS : Molecular ion peak [M+H]⁺ at m/z 335.97 (calculated for C₁₄H₈Cl₃O₂) with fragmentation patterns confirming the dichlorobenzyl and benzoyl moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts for acylations involving this compound?
- Methodological Answer : Discrepancies in yields often arise from catalyst selection (e.g., AlCl₃ vs. FeCl₃) and solvent polarity. For example:
- AlCl₃ : Higher yields (75–85%) in non-polar solvents (e.g., toluene) due to strong Lewis acid activity but may overchlorinate the benzyl group .
- FeCl₃ : Moderate yields (60–70%) with better selectivity in dichloromethane, minimizing side reactions .
To reconcile data, optimize catalyst loading (e.g., 1.2–1.5 equiv.) and monitor reaction progress via TLC or in-situ IR. Contradictions may also stem from impurities in starting materials; purify 3,4-dichlorobenzyl chloride via vacuum distillation (>98% purity) before use .
Q. What strategies mitigate hydrolysis during nucleophilic substitution reactions with this compound?
- Methodological Answer : Hydrolysis to the carboxylic acid derivative is a major side reaction. Mitigation strategies include:
- Solvent Choice : Use aprotic, anhydrous solvents (e.g., THF, DMF) with molecular sieves (3Å) to scavenge trace water .
- Reagent Addition Order : Add nucleophiles (e.g., amines) dropwise to the acyl chloride at –20°C to suppress water ingress .
- Workup Protocols : Quench reactions with cold saturated NaHCO₃ (pH 7–8) instead of aqueous acid to avoid prolonged exposure to H₂O .
For quantification, track hydrolysis via ¹H NMR (disappearance of C=O at δ 1770 cm⁻¹) and adjust stoichiometry of nucleophiles accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
